molecular formula C12H9BrS B6211020 1-bromo-3-(phenylsulfanyl)benzene CAS No. 52089-10-8

1-bromo-3-(phenylsulfanyl)benzene

Cat. No.: B6211020
CAS No.: 52089-10-8
M. Wt: 265.2
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(phenylsulfanyl)benzene is an organic compound that features a bromine atom and a phenylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as ferric bromide or aluminium chloride . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Electrophilic Aromatic Substitution: Products include various substituted benzene derivatives.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, ethers, or amines.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and thiols.

Scientific Research Applications

1-Bromo-3-(phenylsulfanyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-bromo-3-(phenylsulfanyl)benzene involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The bromine atom and phenylsulfanyl group can participate in different chemical reactions, influencing the compound’s reactivity and interaction with other molecules . The specific pathways and targets depend on the context of its use, such as in organic synthesis or medicinal applications.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(phenylsulfanyl)benzene is unique due to the presence of both a bromine atom and a phenylsulfanyl group on the benzene ring. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

52089-10-8

Molecular Formula

C12H9BrS

Molecular Weight

265.2

Purity

95

Origin of Product

United States

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